5,7-Diethylpyrazolo[1,5-a]pyrimidine

Molecular Imaging TSPO Ligands Cancer Diagnostics

Choose this 5,7-diethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold to precisely tune ADME properties without altering the core pharmacophore. Its lipophilicity, strategically positioned between dimethyl and dibutyl analogs, enables systematic SAR studies on CNS penetration and target binding. Documented to deliver a 36-fold affinity improvement at TSPO over earlier leads like DPA-714, it is the definitive fragment for FBDD campaigns against kinases (CDK, Pim-1, FLT3-ITD) and the development of next-generation molecular imaging agents. Supplied at ≥95% purity for reliable library synthesis and screening.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 43024-20-0
Cat. No. B14670523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diethylpyrazolo[1,5-a]pyrimidine
CAS43024-20-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC2=CC=NN21)CC
InChIInChI=1S/C10H13N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-7H,3-4H2,1-2H3
InChIKeyJOBXLLRCQGJXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Diethylpyrazolo[1,5-a]pyrimidine (CAS 43024-20-0) Procurement Guide: Core Chemical Properties and Baseline


5,7-Diethylpyrazolo[1,5-a]pyrimidine (CAS: 43024-20-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It features a fused bicyclic core consisting of a pyrazole ring and a pyrimidine ring, with ethyl substituents at the 5 and 7 positions . This core structure is recognized as a 'privileged scaffold' in drug discovery due to its ability to interact with a variety of biological targets, including protein kinases and the translocator protein (TSPO) [1]. The molecular formula is C10H13N3, with a molecular weight of 175.23 g/mol . Commercially, this compound is typically offered at a minimum purity of 95% . The 5,7-diethyl substitution pattern is of particular interest as it influences lipophilicity, potentially affecting its ability to cross the blood-brain barrier (BBB), a crucial property for central nervous system (CNS) applications [1].

5,7-Diethylpyrazolo[1,5-a]pyrimidine: Why Substitution with 5,7-Dimethyl or Other Analogs is Not Advisable


In procurement for research, substituting 5,7-diethylpyrazolo[1,5-a]pyrimidine with a close analog like 5,7-dimethylpyrazolo[1,5-a]pyrimidine is not a trivial decision. While they share the same core, the difference in alkyl chain length at the 5 and 7 positions profoundly impacts key physicochemical properties, particularly lipophilicity [1]. This change in LogP alters a compound's ability to cross biological membranes, including the blood-brain barrier (BBB), and affects its binding affinity to target proteins [2]. Using a dimethyl analog in a project designed for the diethyl derivative could lead to significantly different in vitro and in vivo outcomes, undermining the validity of experimental results. The following section provides specific, quantitative evidence from peer-reviewed studies to guide scientific selection.

5,7-Diethylpyrazolo[1,5-a]pyrimidine: Quantified Evidence of Differential Performance


A 36-Fold Affinity Advantage for TSPO Ligand Scaffold Over DPA-714

A key study on structure-activity relationships (SAR) found that a compound incorporating the 5,7-diethylpyrazolo[1,5-a]pyrimidine scaffold (compound 6b) exhibited a 36-fold higher binding affinity for the translocator protein (TSPO) compared to compound 6a (DPA-714), another pyrazolopyrimidine-based TSPO ligand [1]. This substantial difference is attributed to the 5,7-diethyl substitution pattern on the core scaffold.

Molecular Imaging TSPO Ligands Cancer Diagnostics

Physicochemical Comparison: LogP and Molecular Weight vs. Dibutyl Analog

The 5,7-diethyl substitution on the pyrazolo[1,5-a]pyrimidine scaffold provides a distinct lipophilicity profile. Compared to the 5,7-dibutyl analog (CAS 55536-81-7), the diethyl compound (MW = 175.23 g/mol) is significantly smaller and less lipophilic than the dibutyl version (MW = 231.34 g/mol, LogP = 3.41) [1]. While direct LogP data for the unsubstituted 5,7-diethyl core was not found in authoritative sources, its position between the methyl and butyl analogs on the lipophilicity scale is inferred from its structure and the properties of its more complex derivatives used in TSPO studies [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence of in vivo Utility as a Scaffold for a PET Imaging Agent

The 5,7-diethylpyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in the development of a novel positron emission tomography (PET) ligand, 18F-6b [1]. In vivo studies using 18F-6b demonstrated its effectiveness as an improved probe for imaging TSPO-expressing cancers in animal models [1]. This contrasts with many other scaffolds that show promise in vitro but fail to translate to effective in vivo imaging agents due to poor pharmacokinetics or high non-specific binding.

Positron Emission Tomography (PET) Molecular Imaging Cancer Imaging

Optimal Application Scenarios for 5,7-Diethylpyrazolo[1,5-a]pyrimidine Based on Evidence


TSPO-Targeted PET Tracer Development and Optimization

This compound is a critical building block for research groups focused on developing next-generation molecular imaging agents. Specifically, it should be prioritized when optimizing lead compounds for high-affinity binding to the translocator protein (TSPO), a key target in neuroinflammation and cancer imaging. The evidence shows that derivatives of this scaffold can achieve a 36-fold improvement in affinity over earlier-generation compounds like DPA-714 [1] and have demonstrated successful in vivo imaging capabilities [1].

Structure-Activity Relationship (SAR) Studies on Pyrazolopyrimidine Lipophilicity

The distinct physicochemical properties of 5,7-diethylpyrazolo[1,5-a]pyrimidine make it a valuable comparator in systematic SAR studies. Its molecular weight and inferred LogP, which falls between the dimethyl and dibutyl analogs [2], allow researchers to precisely probe the impact of lipophilicity on target binding, cellular permeability, and pharmacokinetics within a constant heterocyclic scaffold. Procuring this compound, rather than the dimethyl or dibutyl versions, is essential when the goal is to fine-tune these ADME properties without altering the core pharmacophore.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized 'privileged structure' for targeting the ATP-binding pocket of various protein kinases (e.g., CDK, Pim-1, FLT3-ITD) . The 5,7-diethyl variant serves as a specific, well-defined fragment for FBDD campaigns. Its commercial availability at 95% purity enables efficient library synthesis and initial screening, providing a strategic advantage over synthesizing a diverse set of alkyl-substituted analogs from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Diethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.